molecular formula C18H9Cl5 B14565501 1,2,4,5-Tetrachloro-3-[4-(4-chlorophenyl)phenyl]benzene CAS No. 61577-00-2

1,2,4,5-Tetrachloro-3-[4-(4-chlorophenyl)phenyl]benzene

Cat. No.: B14565501
CAS No.: 61577-00-2
M. Wt: 402.5 g/mol
InChI Key: MJABLJMQNNVWKN-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrachloro-3-[4-(4-chlorophenyl)phenyl]benzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons. This compound is characterized by the presence of multiple chlorine atoms attached to a benzene ring, along with a biphenyl structure. It is known for its stability and resistance to degradation, making it a compound of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,5-Tetrachloro-3-[4-(4-chlorophenyl)phenyl]benzene can be synthesized through the electrophilic halogenation of benzene derivatives. The process involves the introduction of chlorine atoms to the benzene ring under controlled conditions. The reaction typically requires a catalyst, such as iron(III) chloride, and is carried out in the presence of a chlorinating agent like chlorine gas.

Industrial Production Methods

On an industrial scale, the production of this compound involves the chlorination of biphenyl compounds. The process is conducted in large reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure the efficient and safe production of the compound.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrachloro-3-[4-(4-chlorophenyl)phenyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form chlorinated quinones under specific conditions.

    Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

    Substitution Reactions: Products include various substituted chlorobenzenes.

    Oxidation Reactions: Products include chlorinated quinones.

    Reduction Reactions: Products include less chlorinated biphenyl derivatives.

Scientific Research Applications

1,2,4,5-Tetrachloro-3-[4-(4-chlorophenyl)phenyl]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex chlorinated aromatic compounds.

    Biology: Studied for its effects on biological systems, particularly its potential as an environmental pollutant.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrachloro-3-[4-(4-chlorophenyl)phenyl]benzene involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, altering their activity and leading to changes in cellular processes. The pathways involved include oxidative stress response and disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetrachloro-3-nitrobenzene: A related compound with a nitro group instead of the biphenyl structure.

    1,2,3,4-Tetrachlorobenzene: Another chlorinated benzene derivative with different chlorine atom positions.

    1,2,3,5-Tetrachlorobenzene: Similar to 1,2,4,5-Tetrachlorobenzene but with a different arrangement of chlorine atoms.

Uniqueness

1,2,4,5-Tetrachloro-3-[4-(4-chlorophenyl)phenyl]benzene is unique due to its biphenyl structure combined with multiple chlorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where stability and resistance to degradation are required.

Properties

CAS No.

61577-00-2

Molecular Formula

C18H9Cl5

Molecular Weight

402.5 g/mol

IUPAC Name

1,2,4,5-tetrachloro-3-[4-(4-chlorophenyl)phenyl]benzene

InChI

InChI=1S/C18H9Cl5/c19-13-7-5-11(6-8-13)10-1-3-12(4-2-10)16-17(22)14(20)9-15(21)18(16)23/h1-9H

InChI Key

MJABLJMQNNVWKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C3=C(C(=CC(=C3Cl)Cl)Cl)Cl

Origin of Product

United States

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